2-Chloro-5-(naphthalen-1-yl)benzoic acid

Medicinal Chemistry ADME Prediction Lipophilicity

Researchers requiring rigid, lipophilic biaryl scaffolds for CNS-targeted fragment-based drug discovery face supply inconsistency and regioisomeric ambiguity. 2-Chloro-5-(naphthalen-1-yl)benzoic acid (CAS 1262009-68-6) addresses this as a high-purity building block with defined 5-(1-naphthyl) regiochemistry. • XLogP3 = 5.0 ensures superior membrane permeability vs. phenyl analog (XLogP3 4.2). • 2-Chloro substituent enables halogen bonding for enhanced target engagement. • ≥97% purity; heavier core (20 heavy atoms, complexity 357) for fragment evolution.

Molecular Formula C17H11ClO2
Molecular Weight 282.72
CAS No. 1262009-68-6
Cat. No. B2399749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(naphthalen-1-yl)benzoic acid
CAS1262009-68-6
Molecular FormulaC17H11ClO2
Molecular Weight282.72
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C17H11ClO2/c18-16-9-8-12(10-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
InChIKeyGPUXFANAURCFNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-5-(naphthalen-1-yl)benzoic acid: Identity and Physicochemical Profile


2-Chloro-5-(naphthalen-1-yl)benzoic acid (CAS 1262009-68-6) is a halogenated biaryl carboxylic acid derivative with the molecular formula C₁₇H₁₁ClO₂ and a molecular weight of 282.72 g/mol [1]. Its structure features a benzoic acid core substituted with a chlorine atom at the 2-position and a naphthalen-1-yl group at the 5-position, a distinctive arrangement that differentiates it from simple phenyl or regioisomeric analogs. The compound is typically supplied at ≥95–97% purity for research and development purposes . Its computed physicochemical profile—notably a high XLogP3 of 5.0 and a topological polar surface area (TPSA) of 37.3 Ų—positions it as a lipophilic, rigid building block for medicinal chemistry and materials science applications [1].

Why Generic Substitution of 2-Chloro-5-(naphthalen-1-yl)benzoic acid Fails


Direct substitution of 2-chloro-5-(naphthalen-1-yl)benzoic acid with a simpler or regioisomeric analog in a research or industrial workflow may critically alter key physicochemical properties. Computed partition coefficients demonstrate that the target compound’s naphthalene moiety imparts a significantly higher lipophilicity (XLogP3 = 5.0) compared to the phenyl analog 2-chloro-5-phenylbenzoic acid (XLogP3 = 4.2) [1][2]. Furthermore, the presence and position of the chlorine atom differentiates it from the non-chlorinated analog 4-(naphthalen-1-yl)benzoic acid (LogP = 4.2) . Regioisomeric shift of the naphthalene attachment from the 5-position to the 4-position, as in 2-chloro-4-(naphthalen-1-yl)benzoic acid, results in an identical molecular formula but distinct molecular shape and electronic distribution, rendering biological and physicochemical extrapolation unreliable without direct comparative data. These quantifiable physicochemical divergences mean that in-class analogs cannot be assumed to perform interchangeably in target binding, ADME modeling, or materials design.

2-Chloro-5-(naphthalen-1-yl)benzoic acid: Differentiation from Closest Analogs


Enhanced Lipophilicity Over Phenyl Analog

The target compound exhibits a markedly higher computed partition coefficient (XLogP3 = 5.0) compared to its closest phenyl-containing analog, 2-chloro-5-phenylbenzoic acid (XLogP3 = 4.2), representing an increase of 0.8 log units [1][2]. This difference is attributable to the substitution of a phenyl ring with a naphthalene moiety. A ΔlogP of this magnitude can substantially influence membrane permeability, non-specific binding, and solubility profiles in biological systems.

Medicinal Chemistry ADME Prediction Lipophilicity

Increased Molecular Complexity and Rigidity vs. Phenyl Analog

The target compound contains 20 heavy atoms compared to 16 for the phenyl analog, 2-chloro-5-phenylbenzoic acid, reflecting the increased structural complexity and rigidity introduced by the naphthalene ring [1][2]. This higher heavy atom count contributes to a larger molecular weight (282.7 vs. 232.66 g/mol) and a higher computed complexity score (357 vs. 248), indicating a greater degree of unsaturation and ring fusion.

Fragment-Based Drug Design Molecular Complexity Structural Biology

Chlorine Substitution: Lipophilicity and Halogen Bonding Advantage

The presence of the chlorine atom on the benzoic acid ring differentiates the target compound from non-halogenated analogs such as 4-(naphthalen-1-yl)benzoic acid. The target's XLogP3 of 5.0 [1] represents a significant lipophilicity increase over the reported logP of 4.2 for the non-chlorinated analog . Chlorine also introduces a distinctive negative electrostatic potential region (σ-hole), enabling halogen bonding interactions, which are absent in the non-chlorinated comparator.

Halogen Bonding Medicinal Chemistry QSAR

Regioisomeric Shape Divergence from 4-Naphthalenyl Isomer

Comparison with the regioisomer 2-chloro-4-(naphthalen-1-yl)benzoic acid (CAS 1261964-69-5) reveals identical molecular formula (C₁₇H₁₁ClO₂) and molecular weight, but distinct topological shape due to the different attachment position of the naphthalene ring. The bond vector angle at the point of biaryl attachment differs between the 5- and 4-positions on the benzoic acid core, leading to different 3D molecular shapes as reflected in distinct InChI Keys and SMILES strings [1]. This shape divergence is critical for 3D-QSAR and structure-based design, as receptor binding pockets are sensitive to the spatial orientation of substituents.

Regiochemistry Molecular Shape Drug Design

Optimal Application Scenarios for 2-Chloro-5-(naphthalen-1-yl)benzoic acid


Medicinal Chemistry: Lipophilic Halogen-Bonding Lead Design

The elevated XLogP3 of 5.0 and the presence of an aryl chlorine distinguish this scaffold for projects where high membrane permeability or engagement of hydrophobic protein pockets is essential. The combination of naphthalene-driven lipophilicity and the potential for halogen bonding (from the 2-chloro substituent) makes it a strategic building block for optimizing central nervous system (CNS) drug candidates or inhibitors targeting membrane-bound enzymes . Procurement of this specific regioisomer ensures the intended molecular geometry and interaction profile, which cannot be achieved with the phenyl analog (lower logP) or the non-chlorinated naphthalene analog (lacking halogen bond capability) .

Fragment-Based Drug Design: High Complexity and Rigidity

For fragment-based screening campaigns, this compound offers a heavier, more complex core (20 heavy atoms, complexity score 357) compared to the phenyl analog (16 heavy atoms, complexity 248) . This can serve as an advanced starting point for fragment growing or merging strategies, providing greater shape diversity and potential for higher binding affinity. Its rigidity (due to the fused naphthalene ring) reduces entropic penalty upon binding, a desirable feature for fragment hit evolution.

Chemical Biology: Regiochemically Defined Probe Scaffold

The specific 5-naphthalen-1-yl regioisomeric attachment provides a unique exit vector for probe elaboration, critical for creating activity-based probes or photoaffinity labels where the spatial orientation of the reporter group is crucial for target engagement . Replacing this with the 4-naphthalenyl regioisomer could disrupt probe binding to the target protein due to altered molecular shape, undermining experimental conclusions.

Quote Request

Request a Quote for 2-Chloro-5-(naphthalen-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.